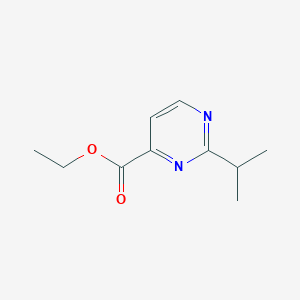

Ethyl 2-isopropylpyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propan-2-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-6-11-9(12-8)7(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPSUUQTHFCBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Ethyl 2 Isopropylpyrimidine 4 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic deactivates the ring towards electrophilic aromatic substitution (SEAr), a reaction that typically requires an electron-rich aromatic system. thieme-connect.de The nitrogen atoms withdraw electron density, particularly from the C2, C4, and C6 positions, making these sites highly resistant to attack by electrophiles. thieme-connect.de Consequently, the C5 position is the most electron-rich and, therefore, the most probable site for electrophilic attack, should the reaction occur. thieme-connect.de

For electrophilic substitution to proceed on a pyrimidine ring, the presence of electron-donating groups is generally required to overcome the ring's inherent deactivation. thieme-connect.de In Ethyl 2-isopropylpyrimidine-4-carboxylate, the 2-isopropyl group is a weak electron-donating group, which slightly increases the electron density of the ring. However, this activating effect is counteracted by the strong electron-withdrawing and deactivating nature of the ethyl carboxylate group at the C4 position.

Reactions such as nitration and halogenation, which are common for benzene derivatives, are challenging for pyrimidines. wikipedia.orglibretexts.org The strongly acidic conditions often employed for these reactions can lead to the protonation of the basic nitrogen atoms, further increasing the ring's deactivation and making substitution nearly impossible. wikipedia.org Therefore, direct electrophilic aromatic substitution on this compound is expected to be difficult and would require harsh reaction conditions, with substitution, if any, predicted to occur at the C5 position.

Nucleophilic Attack and Addition Reactions

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack. This reactivity is prominent at the carbon atoms adjacent to the ring nitrogens (C2, C4, and C6), which bear a partial positive charge.

The ethyl carboxylate group at the C4 position undergoes typical ester reactions. These transformations provide a straightforward method for modifying the molecular structure and introducing new functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding pyrimidine-4-carboxylic acid under acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate for further derivatization. nih.gov

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amides. This reaction is often facilitated by heat or catalysis.

Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH/H₂O | Carboxylic Acid (-COOH) |

| Amidation | R₂NH | Amide (-CONR₂) |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) |

| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (-COOR') |

The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons and are basic, making them susceptible to reactions with electrophiles.

Protonation: In the presence of acids, the nitrogen atoms can be protonated to form pyrimidinium salts. This increases the electron-deficiency of the ring.

Alkylation (Quaternization): The nitrogen atoms can act as nucleophiles and react with alkyl halides or other alkylating agents to form quaternary N-alkylpyrimidinium salts. This process can also be considered a form of activation for the ring, potentially facilitating subsequent transformations.

Skeletal Editing: Advanced synthetic methods can utilize the reactivity of the nitrogen atoms for more complex ring transformations. For instance, activation of a pyrimidine with trifluoromethanesulfonic anhydride (Tf₂O) can initiate a sequence of nucleophilic addition and rearrangement to convert the pyrimidine skeleton into a pyridine. chinesechemsoc.org

Metalation and Cross-Coupling Chemistry of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, including pyrimidines. amanote.commdpi.com These methods typically require a halide or triflate leaving group on the ring, which can be installed on the this compound core prior to coupling. Alternatively, modern C-H activation strategies can enable direct functionalization.

To utilize cross-coupling chemistry, this compound would first need to be halogenated, most likely at the C5 position via electrophilic halogenation or at the C6 position via other synthetic routes. Once a halogenated derivative is obtained, a variety of C-C and C-heteroatom bonds can be formed.

Suzuki Coupling: This reaction couples the halogenated pyrimidine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. mdpi.comnih.govsemanticscholar.org For dichloropyrimidines, coupling often occurs with high regioselectivity. mdpi.comnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the halogenated pyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyrimidines. tandfonline.comnih.govwikipedia.orgnih.gov The reaction is typically catalyzed by a combination of palladium and copper complexes. tandfonline.comnih.gov

Heck Reaction: The Heck reaction couples the halogenated pyrimidine with an alkene to create a new, more substituted alkene. wikipedia.orgorganic-chemistry.orgchim.it This reaction is a versatile method for C-C bond formation and vinylation. wikipedia.orgorganic-chemistry.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Pyrimidine-R (Aryl, Vinyl) |

| Sonogashira | R-C≡C-H | Pd catalyst, Cu(I) co-catalyst, Base | Pyrimidine-C≡C-R |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Pyrimidine-Alkene |

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions that avoids the need for pre-halogenation of the substrate. mdpi.com These methods involve the direct cleavage of a C-H bond and its subsequent conversion into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst like palladium. scripps.edu

For this compound, direct C-H functionalization would most likely target the C-H bond at the C5 or C6 position. The challenge lies in achieving high regioselectivity. mdpi.com The development of specific directing groups or ligand-controlled catalytic systems is often necessary to control which C-H bond is activated. scripps.edu While specific examples for this compound are not prevalent, the general principles of C-H activation on electron-deficient heterocycles suggest that this is a viable, albeit challenging, route for its derivatization. mdpi.com The reaction could involve a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the ring and facilitates the removal of a proton. researchgate.net

Oxidation and Reduction Reactions of the Pyrimidine System

The pyrimidine ring, being an electron-deficient heteroaromatic system, exhibits a degree of resistance to oxidation. However, under forcing conditions with strong oxidizing agents, the ring can undergo transformation. Conversely, the aromaticity of the pyrimidine ring can be disrupted through reduction reactions, leading to partially or fully saturated heterocyclic systems.

Oxidation Reactions:

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing a variety of organic functional groups libretexts.orgresearchgate.net. While the pyrimidine ring itself is relatively stable, the presence of activating substituents can render it more susceptible to oxidation. In the case of this compound, both the pyrimidine ring and the isopropyl substituent are potential sites for oxidation.

Studies on related alkyl-substituted pyridines have shown that oxidation with potassium permanganate can lead to the formation of the corresponding carboxylic acids google.com. For instance, α-picoline can be oxidized to picolinic acid using alkaline potassium permanganate google.com. Given the structural similarity, it is plausible that the isopropyl group of this compound could be oxidized to a carboxylic acid under similar conditions. However, the reaction conditions would need to be carefully controlled to avoid degradation of the pyrimidine ring.

The pyrimidine ring itself can be cleaved under harsh oxidative conditions. For example, the oxidation of certain pyrimidine derivatives with strong oxidants can lead to the formation of smaller, more stable fragments. The specific products of such a reaction would depend heavily on the reaction conditions and the substitution pattern of the pyrimidine ring.

Reduction Reactions:

The reduction of the pyrimidine ring in derivatives of pyrimidine-4-carboxylic acid can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as platinum or palladium, in the presence of hydrogen gas. The degree of reduction can be controlled by the choice of catalyst, solvent, and reaction conditions.

In the context of the pyrimidine ring, catalytic hydrogenation can lead to the formation of dihydropyrimidines or, under more forcing conditions, tetrahydropyrimidines and ultimately piperidines. The presence of the ester group at the 4-position may influence the regioselectivity of the hydrogenation, potentially directing the initial reduction to the C5-C6 double bond.

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| Ethyl Pyruvate | Cinchonidine-modified Pt/SiO₂ | H₂ (1.0 MPa), 313 K, Isopropyl alcohol | (R)-Ethyl lactate | up to 64% ee | N/A |

| 4-Aryl-2-chloropyrimidines | Microwave irradiation | 150–170 °C, Green solvent | Ethyl pyrimidine-quinolinecarboxylates | N/A | nih.gov |

Table 1: Examples of Reduction Reactions of Related Compounds

Rearrangement Reactions Involving Pyrimidine-4-carboxylate Scaffolds

The pyrimidine ring system is known to undergo a variety of rearrangement reactions, which can be induced by heat, light, or chemical reagents such as acids and bases. These rearrangements often lead to the formation of other heterocyclic systems and are a valuable tool in synthetic organic chemistry.

Dimroth Rearrangement:

One of the most well-known rearrangements of pyrimidine derivatives is the Dimroth rearrangement wikipedia.orgnih.gov. This reaction typically involves the interchange of an endocyclic and an exocyclic nitrogen atom in a heterocyclic ring. In the context of pyrimidines, this rearrangement is often observed in 1-alkyl-2-iminopyrimidines and related structures wikipedia.org. The reaction proceeds through a ring-opening, bond-rotation, and ring-closure sequence wikipedia.org.

The Dimroth rearrangement can be catalyzed by both acids and bases and is influenced by the substitution pattern on the pyrimidine ring nih.gov. For a molecule like this compound, a Dimroth-type rearrangement could potentially be initiated by nucleophilic attack at the C2 or C6 position, followed by ring opening. The presence of the electron-withdrawing carboxylate group at the 4-position would likely influence the regioselectivity of the initial nucleophilic attack.

A study on the synthesis of wikipedia.orgnih.govwikipedia.orgtriazolo[1,5-c]pyrimidine derivatives demonstrated a concurrent Dimroth rearrangement following an initial oxidative cyclization beilstein-journals.org. This highlights the facility of this rearrangement in pyrimidine systems under certain reaction conditions.

| Substrate | Conditions | Product | Reference |

| 1,2,3-Triazoles (R=phenyl) | Boiling pyridine, 24h | Isomeric triazole | wikipedia.org |

| 1-Alkyl-2-iminopyrimidines | Aqueous conditions | 2-Alkylaminopyrimidines | wikipedia.org |

| 6-Chloro-4-pyrimidinylhydrazones | Iodobenzene diacetate (IBD) in CH₂Cl₂ | wikipedia.orgnih.govwikipedia.orgtriazolo[1,5-c]pyrimidines | beilstein-journals.org |

| wikipedia.orgbeilstein-journals.orgSelenazolo[4,5-d]pyrimidine derivative | Acidic or basic media | wikipedia.orgbeilstein-journals.orgSelenazolo[5,4-e] wikipedia.orgnih.govwikipedia.orgtriazolo[1,5-c]pyrimidine | nih.gov |

Table 2: Examples of Dimroth Rearrangement in Pyrimidine and Related Systems

Other Rearrangements:

Besides the Dimroth rearrangement, other types of rearrangements are known for pyrimidine derivatives. For instance, the Meyer–Schuster rearrangement is an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds, a reaction that could potentially be applied to appropriately functionalized pyrimidine scaffolds wikipedia.org.

Furthermore, ruthenium-catalyzed rearrangements of 4-alkylidene-isoxazol-5-ones to pyrazole-4-carboxylic acids have been reported, demonstrating a non-decarboxylative rearrangement pathway nih.gov. While not a direct rearrangement of a pyrimidine ring, this transformation showcases the potential for metal-catalyzed rearrangements in heterocyclic systems containing a carboxylate group.

The specific rearrangement pathways available to this compound would depend on the reaction conditions employed. The interplay of the substituents on the pyrimidine ring would play a crucial role in determining the feasibility and outcome of any potential rearrangement.

Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 2 Isopropylpyrimidine 4 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For Ethyl 2-isopropylpyrimidine-4-carboxylate, a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments are necessary for unambiguous assignment of all proton and carbon signals.

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would be expected to show a key correlation between the methine proton of the isopropyl group (-CH(CH₃)₂) and the protons of its two methyl groups. Another correlation would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl ester group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom they are attached to (¹JCH coupling). columbia.edu This allows for the direct assignment of carbon signals based on the previously assigned proton signals. For instance, the pyrimidine (B1678525) ring protons at C5 and C6 would show direct correlations to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.edu Key expected HMBC correlations for this compound would include:

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the C2 carbon of the pyrimidine ring.

Correlations from the pyrimidine H5 proton to carbons C4 and C6.

Correlations from the ethyl methylene protons to the ester carbonyl carbon and the ethyl methyl carbon.

These correlations allow for the unambiguous assembly of the isopropyl and ethyl carboxylate fragments and their connection to the pyrimidine core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| Pyrimidine C2 | - | ~175 | H7 |

| Pyrimidine C4 | - | ~165 | H5, H9 |

| Pyrimidine C5 | ~7.5 (d) | ~120 | C4, C6 |

| Pyrimidine C6 | ~8.8 (d) | ~158 | C2, C4, C5 |

| Isopropyl C7 (CH) | ~3.3 (sept) | ~38 | C2, C8 |

| Isopropyl C8 (CH₃) | ~1.3 (d) | ~22 | C2, C7 |

| Ethyl C9 (CH₂) | ~4.4 (q) | ~62 | C4, Carbonyl, C10 |

| Ethyl C10 (CH₃) | ~1.4 (t) | ~14 | C9, Carbonyl |

| Carbonyl C=O | - | ~164 | H9, H10 |

Computational methods, such as Density Functional Theory (DFT), are often used to predict ¹³C and ¹⁵N NMR chemical shifts, providing a theoretical basis for experimental assignments. nih.gov

For ¹³C NMR, prediction algorithms use extensive databases and substituent effects to estimate chemical shifts, which generally show good agreement with experimental values for common structural motifs. oregonstate.edu

¹⁵N NMR spectroscopy is particularly informative for heterocyclic compounds. The chemical shifts of the nitrogen atoms in the pyrimidine ring are sensitive to their electronic environment. rsc.org In this compound, two distinct ¹⁵N signals are expected. Coordination of the nitrogen atoms or protonation can induce significant upfield shifts. rsc.org {¹H,¹⁵N}-HMBC experiments can correlate protons near the nitrogen atoms (e.g., H6) to the nitrogen nuclei, confirming their assignments. rsc.org Derivatization with ¹⁵N-labeled reagents can also be employed to enhance signal sensitivity for metabolites containing carboxyl groups, although this is more common in metabolomics studies. nih.govnih.gov

Table 2: Predicted ¹⁵N NMR Chemical Shifts

| Atom Position | Predicted ¹⁵N Chemical Shift (δ, ppm) | Notes |

| N1 | ~ -110 | Shift is influenced by the adjacent C2-isopropyl and C6-H groups. |

| N3 | ~ -90 | Shift is influenced by the adjacent C2-isopropyl and C4-carboxylate groups. |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

To perform this analysis, a suitable single crystal of the compound must first be grown, often by slow evaporation from a solvent like ethanol (B145695) or a solvent mixture. The crystal is mounted on a diffractometer (e.g., a Rigaku or Bruker model) and irradiated with monochromatic X-rays, typically from a Mo Kα (λ = 0.71073 Å) source. mdpi.com

The diffraction data are collected as a series of frames as the crystal is rotated. The resulting data are processed to yield a set of reflection intensities, which are then used to solve the structure. The structure is solved using direct methods and refined by full-matrix least-squares on F². mdpi.com Software packages like SHELXS and SHELXL are commonly used for structure solution and refinement. mdpi.comnih.gov

Table 3: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Example Value |

| Empirical formula | C₁₀H₁₄N₂O₂ |

| Formula weight | 194.23 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.2 Å, β = 95° |

| Volume | ~1040 ų |

| Z (molecules/unit cell) | 4 |

| Calculated density | ~1.24 g/cm³ |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

The refined crystal structure reveals how molecules arrange themselves in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. For this compound, potential interactions include:

C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds may form between the electron-deficient C-H protons (e.g., from the pyrimidine ring or alkyl groups) and the lone pairs on the pyrimidine nitrogen atoms or the ester oxygen atoms. nih.govnih.gov

π-π Stacking: The aromatic pyrimidine rings may stack on top of each other in a parallel-displaced or T-shaped arrangement, contributing to crystal stability. nih.gov

Analysis of these interactions helps to understand the supramolecular assembly of the compound in the solid state.

Table 4: Potential Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| C6-H6···N1 | 0.95 | ~2.5 | ~3.4 | ~150 |

| C7-H7···O(carbonyl) | 1.00 | ~2.6 | ~3.5 | ~155 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.

For this compound (C₁₀H₁₄N₂O₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 195.11280. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a very small tolerance (typically < 5 ppm). This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov

Table 5: HRMS Data for Molecular Formula Confirmation

| Ion | Formula | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.11280 | 195.11301 | 1.1 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Band Analysis for Functional Group Identification

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to the vibrations of its primary functional moieties: the pyrimidine ring, the ethyl carboxylate group, and the isopropyl substituent. Analysis of these characteristic frequencies allows for unambiguous functional group identification. iitm.ac.in

The pyrimidine ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The C=N and C=C stretching vibrations within the heterocyclic ring produce strong absorptions in the 1600-1430 cm⁻¹ range. elixirpublishers.com

The ethyl carboxylate group is readily identified by the strong carbonyl (C=O) stretching vibration, which typically appears in the 1750-1735 cm⁻¹ range for aliphatic esters. vscht.cz Additionally, the C-O stretching vibrations of the ester linkage are expected to produce bands in the 1300-1000 cm⁻¹ region.

The isopropyl group contributes characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching modes are found just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range. vscht.cz The bending vibrations for the methyl groups of the isopropyl substituent are also expected to be present.

A summary of the expected characteristic vibrational frequencies is presented below.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=N, C=C Stretch | 1600 - 1430 | 1600 - 1430 | |

| Ethyl Carboxylate | C=O Stretch | 1750 - 1735 (Strong) | 1750 - 1735 (Weak) |

| C-O Stretch | 1300 - 1000 | 1300 - 1000 | |

| Isopropyl & Ethyl | Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C-H Bend | 1470 - 1370 | 1470 - 1370 |

Conformational Insights Derived from Vibrational Spectra

This compound possesses conformational flexibility due to the rotation around the single bonds connecting the isopropyl and ethyl carboxylate groups to the pyrimidine ring. Conformational analysis investigates the different spatial arrangements (conformers) of the molecule and their relative stabilities. chemistrysteps.com Vibrational spectroscopy is a sensitive probe of these conformational changes. vu.lt

Different conformers of a molecule, while chemically identical, can have distinct vibrational spectra. The rotation around the C-C bond of the isopropyl group and the C-C and C-O bonds of the ethyl ester group can lead to different conformers with varying energies. imperial.ac.ukacs.org These differences in geometry can cause shifts in the vibrational frequencies of certain modes or the appearance of new bands that are specific to a particular conformer.

For instance, the vibrational modes of the isopropyl group might be sensitive to its orientation relative to the pyrimidine ring. Steric interactions between the methyl groups of the isopropyl substituent and the pyrimidine ring could lead to preferred conformations that minimize these repulsions. rsc.org By analyzing the vibrational spectra, potentially at different temperatures to populate different conformational states, it is possible to identify the bands associated with each conformer and gain insight into the molecule's preferred three-dimensional structure in different phases (gas, liquid, solid). vu.ltmdpi.com

Chiroptical Spectroscopy (If Stereoisomers are Investigated)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of a substance with left- and right-circularly polarized light. saschirality.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. wikipedia.orgvanderbilt.edu

This compound is an achiral molecule. It does not possess any chiral centers and has a plane of symmetry. Consequently, it does not exist as stereoisomers (enantiomers) and is optically inactive. Therefore, CD and ORD spectroscopy are not applicable for the direct structural analysis or determination of absolute configuration for this specific compound. nih.gov While some achiral molecules can exhibit optical activity under specific orientations or in chiral environments, this is not a general characteristic for analysis in solution. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. yale.edu An achiral molecule, such as this compound, will not produce a CD signal.

For related pyrimidine derivatives that are chiral (for example, nucleosides where a chiral sugar moiety is attached to the pyrimidine base), CD spectroscopy is a powerful tool. nih.gov The resulting CD spectrum, often characterized by positive or negative bands known as Cotton effects, is highly sensitive to the molecule's three-dimensional structure. vlabs.ac.in By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral centers can be unambiguously determined. aip.org This technique is invaluable in stereochemical assignments for complex chiral molecules. researchgate.net

Optical Rotatory Dispersion (ORD) Studies of Pyrimidine Derivatives

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgvlabs.ac.in Similar to CD, a substance must be chiral to exhibit an ORD spectrum. yale.edu As an achiral compound, this compound does not rotate the plane of polarized light and thus has no ORD spectrum.

In the study of chiral pyrimidine derivatives, ORD provides complementary information to CD. googleapis.com The shape of the ORD curve, particularly in the vicinity of an absorption band where it shows a characteristic peak and trough (a phenomenon also related to the Cotton effect), is directly linked to the molecule's stereochemistry. vlabs.ac.in Historically, ORD was a primary method for correlating the configurations of chiral molecules before CD spectroscopy became widely accessible. wikipedia.org For chiral pyrimidine-containing compounds, ORD can be used to study conformational equilibria and determine absolute configurations.

Computational and Theoretical Investigations of Ethyl 2 Isopropylpyrimidine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methodologies like Density Functional Theory (DFT) and ab initio calculations are pivotal in characterizing the electronic properties and energetics of pyrimidine (B1678525) derivatives.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like Ethyl 2-isopropylpyrimidine-4-carboxylate. DFT calculations are instrumental in determining the electronic structure, reactivity descriptors, and spectroscopic properties of pyrimidine systems. tandfonline.comtandfonline.com

A primary application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For pyrimidine derivatives, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. dergipark.org.tr

In a typical DFT study on a related pyrimidine carboxylate, the B3LYP functional with a 6-311++G(d,p) basis set is often employed to optimize the molecular geometry and compute electronic properties. tandfonline.com For this compound, the electron-withdrawing nature of the pyrimidine ring and the carboxylate group would influence the electron distribution. The isopropyl group, being an electron-donating group, would also modulate the electronic properties.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group are expected to be regions of high negative potential.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Pyrimidine Carboxylate

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is representative of typical values for substituted pyrimidine carboxylates and is intended for illustrative purposes.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for smaller molecules or for benchmarking DFT results.

In the context of pyrimidine-4-carboxylate studies, ab initio calculations can be employed to obtain precise geometries and energies. amanote.com These methods are particularly useful for studying phenomena where electron correlation effects are significant. While a full ab initio study on a molecule the size of this compound at a high level of theory would be computationally expensive, it can be valuable for validating the results obtained from more cost-effective DFT methods.

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including their conformational preferences and the influence of their environment.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, there are several key rotatable bonds: the C-C bond between the pyrimidine ring and the isopropyl group, the C-C bond between the ring and the carboxylate group, and the C-O bond of the ethyl ester.

Rotation around these bonds gives rise to various conformers with different energies. A potential energy surface (PES) can be mapped by systematically rotating these bonds and calculating the energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. For instance, the orientation of the bulky isopropyl and ethyl groups relative to the planar pyrimidine ring will be a major determinant of the molecule's preferred shape.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (°C-C-C=O) | Relative Energy (kcal/mol) |

| A | 0 | 2.5 (Eclipsed) |

| B | 60 | 0.5 (Gauche) |

| C | 120 | 2.0 (Eclipsed) |

| D | 180 | 0.0 (Anti) |

Note: This table presents a simplified, hypothetical energy profile for rotation around the C-C bond of the carboxylate group to illustrate the principles of conformational analysis.

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational methods can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation.

Molecular dynamics (MD) simulations are particularly powerful for studying the explicit interactions between a solute and solvent molecules over time. An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformational flexibility and reactivity. For instance, polar solvents could stabilize conformations with larger dipole moments. The study of pyrimidine in an aqueous solution has shown how the environment can influence molecular symmetry. figshare.com

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.

For a molecule like this compound, a plausible reaction to study computationally would be its hydrolysis to pyrimidine-4-carboxylic acid. DFT calculations can be used to locate the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. The calculated activation energy for this step would provide a quantitative measure of the reaction rate. Computational studies have been used to investigate the reaction mechanism of dihydropyrimidinase, an enzyme involved in pyrimidine metabolism, showcasing the power of these methods in understanding biochemical pathways. rsc.org Similarly, the mechanism of rearrangement reactions in pyrimidine-5-carboxylic acid esters has been a subject of investigation, highlighting the role of computational chemistry in clarifying reaction pathways. researchgate.net

By analyzing the geometry of the transition state, key insights into the factors that influence the reaction can be gained. For example, the steric hindrance from the isopropyl group could affect the approach of the nucleophile to the ester group, a hypothesis that can be directly tested through computation.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) theory is a cornerstone of understanding chemical reactivity, providing a framework for calculating reaction rates. Locating the transition state, a first-order saddle point on the potential energy surface (PES), is a critical step in elucidating a reaction mechanism. For reactions involving the synthesis or transformation of this compound, computational methods such as Density Functional Theory (DFT) are employed to find the geometry of the transition state.

Once the TS is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the PES. This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric and energetic changes that occur along the reaction pathway. For instance, in the cyclocondensation reaction that could form the pyrimidine ring of this compound, IRC analysis can reveal the concerted or stepwise nature of bond formations and highlight key intermediates.

While specific IRC studies for the synthesis of this compound are not extensively documented in publicly available literature, the methodology is a standard and powerful tool in computational chemistry for studying reaction mechanisms of pyrimidine derivatives. Theoretical calculations on similar heterocyclic systems have demonstrated the utility of IRC in understanding reaction stereoselectivity and identifying key intermediates that may not be experimentally observable.

Prediction of Reaction Selectivity and Pathway Determination

Computational chemistry plays a vital role in predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. For a molecule like this compound, which possesses multiple reactive sites, theoretical calculations can predict the most likely site for electrophilic or nucleophilic attack. This is achieved by analyzing various reactivity descriptors derived from the electronic structure of the molecule, such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions.

For example, the prediction of the most favorable reaction pathway for the functionalization of the pyrimidine ring can be determined by comparing the activation energies of different possible routes. By calculating the energy barriers for various competing pathways, chemists can predict the major product of a reaction under specific conditions. While detailed pathway determination for reactions of this compound is a subject for specific research studies, theoretical investigations on related pyrimidine systems have successfully predicted reaction outcomes, thereby guiding synthetic efforts.

A DFT study on a structurally analogous compound, ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provides insight into the types of data that can be generated. researchgate.net Although this is a different molecule, the computational approach is directly applicable. The following table represents hypothetical DFT-calculated parameters for this compound, based on typical values for similar structures.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -785.12345 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.22 |

| Dipole Moment (Debye) | 2.87 |

QSAR (Quantitative Structure-Activity Relationship) Methodologies in Compound Design

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their properties (often biological activity, but also physical or chemical properties). These models are valuable in the design of new compounds with enhanced or specific characteristics without the need for synthesis and testing of every candidate molecule.

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors can be calculated, falling into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.

3D Descriptors: Geometrical properties (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: HOMO/LUMO energies, partial charges, dipole moment.

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. Techniques like genetic algorithms or stepwise multiple linear regression are often employed to choose a subset of descriptors that have the highest correlation with the property of interest while avoiding multicollinearity. For instance, a QSAR study on a series of pyrimidine derivatives might identify that specific electronic and steric descriptors are crucial for a particular chemical property. A study on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate identified descriptors such as the Kier and Hall index and partial charges on nitrogen atoms as significant for its biological activity. nih.gov

The following table provides examples of descriptor types that would be calculated for this compound in a QSAR study.

| Descriptor Type | Example Descriptors |

|---|---|

| Constitutional | Molecular Weight, Number of N atoms, Number of Rings |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges |

Machine learning (ML) has become an indispensable tool in QSAR and the broader field of chemical property prediction. ML algorithms can capture complex, non-linear relationships between molecular descriptors and properties that may be missed by traditional linear models.

Several machine learning algorithms are commonly applied in this context:

Support Vector Machines (SVM): A powerful method for both classification and regression tasks. An SVM-based QSAR model was developed for analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate to predict their inhibitory activity. nih.gov

Random Forests (RF): An ensemble method that builds multiple decision trees and merges their predictions to improve accuracy and control overfitting.

Artificial Neural Networks (ANN): These models, inspired by the human brain, are capable of learning highly complex patterns in data.

Graph Neural Networks (GNNs): A more recent development where the model directly learns from the graph structure of the molecule, bypassing the need for explicit descriptor calculation.

The process involves training the ML model on a dataset of molecules with known properties. The model then learns the underlying structure-property relationship. Once trained, the model can be used to predict the properties of new, untested molecules like this compound. The reliability of these predictions is highly dependent on the quality and diversity of the training data and the rigorous validation of the model. The ultimate goal is to accelerate the discovery of new molecules with desired chemical characteristics by prioritizing synthetic efforts on the most promising candidates identified through computational screening.

Emerging Research Directions and Future Prospects for Ethyl 2 Isopropylpyrimidine 4 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has been a subject of intense research, with a growing emphasis on environmentally benign and efficient methods. Traditional approaches often involve harsh reaction conditions and the use of hazardous reagents. nbinno.com The future development of synthetic routes for Ethyl 2-isopropylpyrimidine-4-carboxylate will likely be guided by the principles of green chemistry.

Key areas of focus include:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, improve yields, and minimize the formation of byproducts. nbinno.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single step, thereby reducing waste and improving atom economy. nbinno.com

Green Catalysts and Solvents: The use of biocatalysts, recyclable heterogeneous catalysts, and environmentally friendly solvents like water or ionic liquids is a growing trend in pyrimidine synthesis. researchgate.netnih.gov

Solvent-Free and Mechanochemical Methods: Conducting reactions in the absence of solvents or through mechanical grinding (ball milling) represents a highly sustainable approach to chemical synthesis. nbinno.com

| Green Chemistry Approach | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields researchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions nbinno.com |

| Multicomponent Reactions | High atom economy, reduced waste nbinno.com |

| Biocatalysis | High selectivity, mild conditions researchgate.net |

| Solvent-Free Reactions | Reduced environmental impact, simplified purification nbinno.com |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the exploration of novel reactivity patterns of the this compound core is a fertile ground for discovery. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, but recent advances have opened up new avenues for functionalization.

Future research could explore:

C-H Bond Functionalization: Direct C-H activation and functionalization offer a more atom-economical way to introduce new substituents onto the pyrimidine ring, avoiding the need for pre-functionalized starting materials. researchgate.netalfa-chemistry.com This can be achieved through transition-metal catalysis or metal-free methods. alfa-chemistry.com

Photocatalysis and Electrochemistry: These techniques can enable unique chemical transformations that are not accessible through traditional thermal methods. For instance, the electrochemical selenylation of pyrimidine derivatives has been reported. researchgate.net The use of pyrimidine derivatives in photocatalytic systems is also an area of growing interest. nih.govmdpi.com

Skeletal Editing and Ring Transformations: Innovative methods for altering the core structure of the pyrimidine ring itself, such as converting pyrimidines into other heterocycles like pyrazoles, could lead to the discovery of novel molecular scaffolds. sciopen.com

Reactions at the Ester and Isopropyl Groups: While much focus is on the pyrimidine ring, exploring selective transformations of the ethyl ester and isopropyl substituents could yield a diverse range of new derivatives with tailored properties.

Integration of Advanced Characterization Techniques with Data Science for Deep Insights

A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced analytical techniques coupled with data science approaches.

Advanced Spectroscopic and Crystallographic Methods:

NMR Spectroscopy: Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed insights into the molecule's structure and conformation in solution. researchgate.netrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular formula, while tandem MS (MS/MS) can be used to study fragmentation patterns and elucidate the structure of unknown derivatives. nih.govnih.govacs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. mdpi.comtdl.orgelsevierpure.com

Integration with Data Science:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and characterizing a library of related compounds, data-driven QSAR models can be developed to predict the biological activity or material properties of new derivatives, thus guiding further research. alfa-chemistry.com

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations can aid in the precise assignment of spectral features and provide a more profound understanding of the molecule's electronic structure.

Machine Learning for Spectral Analysis: Machine learning algorithms can be trained to recognize patterns in large datasets of spectroscopic information, potentially accelerating the identification and characterization of new pyrimidine compounds.

| Analytical Technique | Information Gained |

| 2D NMR Spectroscopy | Connectivity and spatial relationships of atoms researchgate.netrsc.org |

| High-Resolution Mass Spectrometry | Elemental composition and fragmentation pathways nih.govnih.govacs.org |

| X-ray Crystallography | Precise 3D molecular structure and packing mdpi.comtdl.orgelsevierpure.com |

Theoretical Insights into Pyrimidine Ring Dynamics and Their Influence on Reactivity

Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and dynamic behavior of the pyrimidine ring in this compound.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate a wide range of molecular properties, including:

Optimized Geometries and Energies: Determining the most stable conformation of the molecule.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's electronic behavior and reactivity. tdl.org

Molecular Electrostatic Potential (MEP): Mapping the MEP can identify regions of the molecule that are electron-rich or electron-poor, providing insights into potential sites for electrophilic and nucleophilic attack. nih.gov

Simulated Spectra: Predicting NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. nbinno.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with its environment (e.g., solvent molecules). nih.govyale.edumdpi.com This is particularly useful for understanding how the molecule might interact with biological targets or other molecules in a material.

Reactivity Indices: Theoretical calculations can be used to predict the regioselectivity of chemical reactions. For example, by analyzing the LUMO coefficients, one can predict the most likely sites for nucleophilic attack on the pyrimidine ring. nih.gov

Integration into Next-Generation Material Science Architectures and Technologies (Non-Biological Applications)

While pyrimidine derivatives are widely studied for their biological activity, their unique electronic and photophysical properties also make them attractive candidates for applications in material science.

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it a suitable component for n-type organic semiconductors. researchgate.netalfa-chemistry.com Pyrimidine-based materials have been investigated for use in:

Organic Light-Emitting Diodes (OLEDs): As components of emissive, electron-transporting, or host materials. nbinno.comresearchgate.netnih.govalfa-chemistry.com

Organic Field-Effect Transistors (OFETs): As the active material in the transistor channel. alfa-chemistry.com

Organic Solar Cells (OPVs): As electron-acceptor materials. alfa-chemistry.commdpi.com

Functional Polymers: Incorporating the pyrimidine moiety into polymer backbones can lead to materials with interesting properties.

Conjugated Polymers: For applications in organic electronics and sensors. tdl.org

Thermoresponsive Polymers: The hydrogen bonding capabilities of the pyrimidine ring could be exploited to create polymers that change their properties in response to temperature.

Flame Retardants: Pyrimidine-containing structures have been shown to enhance the flame retardancy and mechanical properties of epoxy resins. acs.org

Fluorescent Sensors: The pyrimidine core can be functionalized to create fluorescent probes for the detection of specific ions or molecules. nih.gov For example, a pyrimidine-based porous organic polymer has been developed as a fluorescent sensor for copper and phosphate ions. rsc.org

| Material Application | Role of Pyrimidine Moiety |

| Organic Light-Emitting Diodes (OLEDs) | Electron-accepting unit in emissive or transport layers nbinno.comresearchgate.netnih.govalfa-chemistry.com |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor in the active channel alfa-chemistry.com |

| Functional Polymers | Tuning optoelectronic and thermal properties tdl.org |

| Fluorescent Sensors | Core of a fluorescent probe rsc.orgnih.gov |

| Flame Retardants | Enhancing thermal stability and smoke suppression acs.org |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-isopropylpyrimidine-4-carboxylate in laboratory settings?

- Methodological Answer : Synthesis optimization involves selecting reaction parameters (temperature, solvent, catalyst) and monitoring purity via HPLC or NMR. For pyrimidine derivatives, substituent positioning (e.g., isopropyl at position 2) may require tailored coupling reactions, such as using palladium catalysts for cross-coupling or nucleophilic substitution. Continuous flow reactors can enhance yield and reproducibility by ensuring precise control over reaction conditions . Post-synthesis, column chromatography or recrystallization is recommended for purification.

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography (via SHELX software ) for definitive spatial resolution of the pyrimidine ring and substituents. NMR spectroscopy (¹H/¹³C) identifies electronic environments: the ester carbonyl (C=O) typically resonates at ~165-170 ppm in ¹³C NMR, while the isopropyl group shows distinct splitting in ¹H NMR. Mass spectrometry (ESI-MS) confirms molecular weight, and IR spectroscopy validates functional groups like ester C=O stretches (~1720 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary screening of biological activity in pyrimidine derivatives like this compound?

- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution (MIC assays against Gram+/Gram- bacteria). Anti-inflammatory potential is evaluated using LPS-induced cytokine (e.g., IL-6, TNF-α) suppression in macrophage cell lines. Cytotoxicity screening (e.g., MTT assay on cancer cell lines) identifies therapeutic windows. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic effects of the isopropyl and ester groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing ester group reduces electron density at position 4, directing electrophilic attacks to position 5. Solvent effects (via PCM models) and isopropyl steric hindrance can be modeled using Gaussian or ORCA software. Compare results with experimental Hammett constants or X-ray charge-density maps .

Q. How should researchers resolve contradictions in reported biological activity data for pyrimidine analogs?

- Methodological Answer : Orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of structure-activity relationships (SAR) can clarify discrepancies. For instance, if anti-inflammatory activity varies, assess compound stability in cell media (via LC-MS) or test metabolites. Statistical tools like ANOVA identify significant differences, while molecular dynamics simulations predict binding affinity variations due to substituent bulk (e.g., isopropyl vs. cyclopropyl) .

Q. What challenges arise when refining the crystal structure of this compound using SHELX, and how are they addressed?

- Methodological Answer : Challenges include disorder in the isopropyl group or twinning. In SHELXL, use PART and SUMP instructions to model disordered atoms. For high-resolution data, anisotropic displacement parameters improve accuracy. If twinning is detected (via Rint > 0.05), apply TWIN/BASF commands. Validate refinement with R-factor convergence (<5%) and check for overfitting using the Hirshfeld test .

Q. What strategies enable systematic SAR studies for pyrimidine-4-carboxylate derivatives with varying alkyl substituents?

- Methodological Answer : Synthesize analogs with incremental alkyl chain modifications (e.g., ethyl, isopropyl, cyclobutyl). Test their bioactivity and correlate with steric (Taft parameters) and electronic (Hammett σ) descriptors. Molecular docking (AutoDock Vina) identifies substituent interactions with target proteins (e.g., kinase ATP pockets). Use QSAR models to predict activity trends and prioritize synthesis targets .

Q. How do solvent polarity and proticity influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, enhancing substitution at electron-deficient positions. Protic solvents (e.g., ethanol) may hinder reactivity via hydrogen bonding. Monitor kinetics via ¹H NMR (disappearance of starting material) and compare activation energies (Eyring plots) across solvents. Computational solvation free energy (COSMO-RS) models provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.